Cas no 1568012-55-4 ((2S)-1-(2-methoxyethyl)-2-methylpiperazine)

(2S)-1-(2-methoxyethyl)-2-methylpiperazine 化学的及び物理的性質
名前と識別子
-
- EN300-2994771
- 1568012-55-4
- (2S)-1-(2-methoxyethyl)-2-methylpiperazine
- AKOS021031920
-
- MDL: MFCD24287834
- インチ: 1S/C8H18N2O/c1-8-7-9-3-4-10(8)5-6-11-2/h8-9H,3-7H2,1-2H3/t8-/m0/s1
- InChIKey: WGOQNROQRIISTQ-QMMMGPOBSA-N
- ほほえんだ: O(C)CCN1CCNC[C@@H]1C
計算された属性
- せいみつぶんしりょう: 158.141913202g/mol
- どういたいしつりょう: 158.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
(2S)-1-(2-methoxyethyl)-2-methylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2994771-10g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 10g |
$4052.0 | 2023-09-06 | ||
Enamine | EN300-2994771-1.0g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 95.0% | 1.0g |
$943.0 | 2025-03-19 | |
Enamine | EN300-2994771-0.5g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 95.0% | 0.5g |
$905.0 | 2025-03-19 | |
Enamine | EN300-2994771-1g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 1g |
$943.0 | 2023-09-06 | ||
Enamine | EN300-2994771-0.25g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 95.0% | 0.25g |
$867.0 | 2025-03-19 | |
Enamine | EN300-2994771-5.0g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 95.0% | 5.0g |
$2732.0 | 2025-03-19 | |
Enamine | EN300-2994771-10.0g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 95.0% | 10.0g |
$4052.0 | 2025-03-19 | |
Enamine | EN300-2994771-5g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 5g |
$2732.0 | 2023-09-06 | ||
Enamine | EN300-2994771-2.5g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 95.0% | 2.5g |
$1848.0 | 2025-03-19 | |
Enamine | EN300-2994771-0.05g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 95.0% | 0.05g |
$792.0 | 2025-03-19 |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
(2S)-1-(2-methoxyethyl)-2-methylpiperazineに関する追加情報
Recent Advances in the Study of (2S)-1-(2-methoxyethyl)-2-methylpiperazine (CAS: 1568012-55-4) in Chemical Biology and Pharmaceutical Research
The compound (2S)-1-(2-methoxyethyl)-2-methylpiperazine (CAS: 1568012-55-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral piperazine derivative has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents and anticancer drugs. Recent studies have focused on its unique structural features, which contribute to its pharmacological properties, including enhanced blood-brain barrier permeability and selective receptor binding.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of (2S)-1-(2-methoxyethyl)-2-methylpiperazine as a key intermediate in the development of dopamine D3 receptor antagonists. The research team employed a stereoselective synthetic route to achieve high enantiomeric purity, which was critical for the compound's biological activity. The study demonstrated that the (2S)-configuration significantly improved binding affinity compared to its (2R)-counterpart, highlighting the importance of chirality in drug design.
In another significant development, researchers at a leading pharmaceutical company incorporated (2S)-1-(2-methoxyethyl)-2-methylpiperazine into a new class of dual-acting serotonin-norepinephrine reuptake inhibitors (SNRIs). The compound's methoxyethyl side chain was found to enhance solubility while maintaining optimal lipophilicity, addressing a common challenge in CNS drug development. Preclinical trials showed improved pharmacokinetic profiles compared to existing SNRIs, with reduced off-target effects.
Recent computational studies have shed light on the molecular interactions of (2S)-1-(2-methoxyethyl)-2-methylpiperazine with various biological targets. Molecular docking simulations revealed that the compound's unique spatial arrangement allows for favorable interactions with multiple neurotransmitter transporters, explaining its observed polypharmacology. These findings, published in ACS Chemical Neuroscience in early 2024, provide valuable insights for structure-activity relationship (SAR) optimization in ongoing drug discovery programs.
The compound has also shown promise in oncology research, particularly in combination therapies. A recent patent application (WO2023/154672) describes its use as a chemosensitizer in multidrug-resistant cancers, where it appears to modulate P-glycoprotein efflux pumps. This application leverages the compound's ability to interact with membrane transporters without exhibiting significant cytotoxicity on its own, representing a potential breakthrough in overcoming cancer drug resistance.
Quality control and analytical method development for (2S)-1-(2-methoxyethyl)-2-methylpiperazine have also seen advancements. A 2024 publication in the Journal of Pharmaceutical and Biomedical Analysis presented a validated chiral HPLC method capable of detecting the compound at impurity levels below 0.1%. This analytical breakthrough is particularly important for ensuring the consistency and safety of pharmaceutical formulations containing this compound as an active pharmaceutical ingredient (API) or intermediate.
Looking forward, the versatility of (2S)-1-(2-methoxyethyl)-2-methylpiperazine continues to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules and as a building block for novel radiopharmaceuticals. The compound's balanced physicochemical properties and synthetic accessibility position it as a valuable scaffold in modern medicinal chemistry, with potential applications extending beyond its current therapeutic areas.
1568012-55-4 ((2S)-1-(2-methoxyethyl)-2-methylpiperazine) 関連製品
- 1804033-72-4(Methyl 3-(difluoromethoxy)-5-(3-ethoxy-3-oxopropyl)benzoate)
- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)
- 2248345-40-4(4-Bromo-5-fluoro-2-formylbenzonitrile)
- 2551114-43-1(Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate)
- 2227796-45-2(methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate)
- 1251679-71-6(N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide)
- 446-34-4(2-fluoro-4-methyl-1-nitrobenzene)
- 1807113-28-5(4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile)
- 35741-47-0(2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile)
- 171605-91-7(Xiaochongliulin)


